molecular formula C28H30N4O7 B4932125 4-METHOXY-N-{(Z)-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)-2-[5-(3-NITROPHENYL)-2-FURYL]ETHENYL}BENZAMIDE

4-METHOXY-N-{(Z)-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)-2-[5-(3-NITROPHENYL)-2-FURYL]ETHENYL}BENZAMIDE

Cat. No.: B4932125
M. Wt: 534.6 g/mol
InChI Key: BNMXHVBMXCROGC-PLRJNAJWSA-N
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Description

4-METHOXY-N-{(Z)-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)-2-[5-(3-NITROPHENYL)-2-FURYL]ETHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenyl group, and a furan ring

Preparation Methods

The synthesis of 4-METHOXY-N-{(Z)-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)-2-[5-(3-NITROPHENYL)-2-FURYL]ETHENYL}BENZAMIDE involves multiple steps, including the formation of key intermediates and their subsequent reactionsIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different products.

    Reduction: The nitro group can be reduced to an amine group using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-METHOXY-N-{(Z)-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)-2-[5-(3-NITROPHENYL)-2-FURYL]ETHENYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{(Z)-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)-2-[5-(3-NITROPHENYL)-2-FURYL]ETHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other morpholine derivatives and nitrophenyl-containing molecules. Compared to these, 4-METHOXY-N-{(Z)-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)-2-[5-(3-NITROPHENYL)-2-FURYL]ETHENYL}BENZAMIDE is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-methoxy-N-[(Z)-3-(3-morpholin-4-ylpropylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O7/c1-37-23-8-6-20(7-9-23)27(33)30-25(28(34)29-12-3-13-31-14-16-38-17-15-31)19-24-10-11-26(39-24)21-4-2-5-22(18-21)32(35)36/h2,4-11,18-19H,3,12-17H2,1H3,(H,29,34)(H,30,33)/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMXHVBMXCROGC-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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